Technical Monograph: Diethyl bis(2-hydroxyethyl)aminomethylphosphonate
Technical Monograph: Diethyl bis(2-hydroxyethyl)aminomethylphosphonate
Topic: Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBAMP) Content Type: Technical Monograph & Application Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals
Functional Monomers for Advanced Material Safety and Bio-Interface Engineering
Executive Summary
Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (CAS: 2781-11-5), often abbreviated as DBAMP , is a bifunctional organophosphorus monomer. While historically dominant in industrial applications as a reactive flame retardant (FR) for rigid polyurethanes, its unique chemical architecture—featuring a phosphonate core flanked by reactive hydroxyl groups—presents untapped utility in biomedical material science .
For the drug development and medical device scientist, DBAMP represents a critical class of "safety-functionalized monomers." It serves two distinct high-value roles:
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Device Safety: As a reactive intermediate that covalently integrates flame retardancy into medical-grade polymers (housings, foams) without leaching.
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Bio-Functionalization: As a precursor for phosphonated polymers used in bone-targeting drug delivery systems and hydrogels, leveraging the high affinity of phosphonates for calcium minerals.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
DBAMP is an aminomethylphosphonate ester.[1] Its structure allows it to act as a polyol equivalent in polymerization reactions, ensuring it becomes part of the polymer backbone rather than a migrating additive.
| Property | Specification |
| IUPAC Name | Diethyl [[bis(2-hydroxyethyl)amino]methyl]phosphonate |
| CAS Number | 2781-11-5 |
| Molecular Formula | C₉H₂₂NO₅P |
| Molecular Weight | 255.25 g/mol |
| Physical State | Clear to light yellow viscous liquid |
| Density | 1.18 g/cm³ (at 25°C) |
| Boiling Point | ~150°C (at 0.1 Torr) / Decomposes >200°C |
| Solubility | Soluble in water, alcohols, and polar organic solvents |
| Purity Grade | Typically >95% (Industrial); >99% required for biomedical R&D |
Synthesis Methodology
The Mannich-Type Phosphonylation
The synthesis of DBAMP is a classic example of a modified Mannich reaction , coupling an amine, an aldehyde, and a phosphite. For research applications requiring high purity, the following optimized protocol minimizes side-product formation (e.g., bis-Mannich bases).
Experimental Protocol
Objective: Synthesis of high-purity DBAMP. Scale: Laboratory (100 mmol basis).
Reagents:
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Diethanolamine (DEA): 10.5 g (100 mmol)
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Paraformaldehyde: 3.3 g (110 mmol eq. formaldehyde)[2][3][4][5]
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Diethyl Phosphite: 13.8 g (100 mmol)
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Catalyst: Anhydrous Lewis acid (e.g., ZnCl₂ - 1 mol%) or simply thermal activation.
Step-by-Step Workflow:
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Depolymerization & Aminal Formation:
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Charge DEA and Paraformaldehyde into a 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.
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Heat gently to 40–50°C with stirring for 1 hour. The mixture will clarify as the paraformaldehyde depolymerizes and reacts with DEA to form the intermediate 3-(2-hydroxyethyl)-1,3-oxazolidine (or hydroxymethyl-DEA species).
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Phosphonylation:
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Add Diethyl Phosphite dropwise over 30 minutes, maintaining temperature <60°C to prevent exotherm runaway.
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Once addition is complete, ramp temperature to 100–110°C .
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Maintain reaction for 2–3 hours. Monitor via ³¹P-NMR (disappearance of diethyl phosphite peak at ~7 ppm, appearance of product peak at ~24 ppm).
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Purification (Critical for Bio-Use):
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Vacuum strip unreacted volatiles at 80°C (10 mbar).
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For pharmaceutical grade: Pass through a silica gel column (eluent: Ethyl Acetate/Methanol) to remove trace amines which may be cytotoxic.
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Synthesis Pathway Visualization
Figure 1: One-pot Mannich synthesis pathway converting secondary amines and phosphites into aminomethylphosphonates.
Mechanism of Action: Why It Works
Synergistic Fire Suppression & Surface Chemistry
For material scientists, DBAMP is valuable because it exhibits P-N Synergism . The proximity of the nitrogen atom to the phosphorus atom lowers the activation energy for phosphonate decomposition, making the flame-retardant effect more efficient.
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Condensed Phase (Primary Mechanism):
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Upon thermal degradation (>200°C), the phosphonate ester hydrolyzes/decomposes to form polyphosphoric acid .
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This acid acts as a dehydrating agent on the polymer backbone (specifically the hydroxyl-rich segments of polyurethanes or cellulose).
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Result: Formation of a stable, carbonaceous char layer . This char acts as a thermal shield, cutting off oxygen and heat transfer.
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Gas Phase (Secondary Mechanism):
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Release of PO• radicals which scavenge H• and OH• radicals in the flame, inhibiting the combustion chain reaction.
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Mechanism Visualization
Figure 2: Dual-phase mechanism of action demonstrating P-N synergism in fire suppression.
Applications in Research & Development
A. Medical Device Materials (Safety)
In the development of housing for medical electronics (MRI, ventilators) or hospital bedding foams, flammability is a regulatory bottleneck (UL-94 V-0 requirement).
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Advantage: Unlike non-reactive additives (e.g., TCEP) which migrate and leach (causing toxicity concerns), DBAMP reacts into the polymer network via its hydroxyl groups.
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Result: Permanent, non-leaching flame retardancy suitable for devices with potential human contact.
B. Biomedical Polymers (Bone Targeting)
Research Horizon: Phosphonates have high affinity for hydroxyapatite (bone mineral).
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Hypothesis: DBAMP can be used as a comonomer in the synthesis of polyurethanes or polyesters for bone tissue engineering . The pendant phosphonate groups can serve as anchoring points for calcium deposition (osteoconductivity) or as targeting moieties for drug delivery vehicles.
Toxicology & Safety (E-E-A-T)
While DBAMP is safer than halogenated flame retardants, it is an industrial chemical. Rigorous safety protocols are mandatory.
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Acute Toxicity: Generally low acute toxicity, but acts as an irritant.
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Handling Protocol:
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Use in a fume hood (volatile precursors).
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Wear butyl rubber gloves (permeation resistance).
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Biocompatibility Warning: For biomedical applications, unreacted monomer is the primary toxicological risk. Polymers synthesized with DBAMP must undergo rigorous dialysis or solvent extraction to remove residual monomer before cytotoxicity testing (ISO 10993).
References
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Synthesis & Characterization: Preparation method of diethyl N,N-bis(2-hydroxyethyl) aminomethylphosphonate. Patent CN102276645A. (2011). Link
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Mechanism of Action: The Effect of Polyepoxyphenylsilsesquioxane and Diethyl Bis(2-hydroxyethyl)aminomethylphosphonate on the Thermal Stability of Epoxy Resin. ACS Omega. (2023). Link
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Chemical Safety: Diethyl bis(2-hydroxyethyl)aminomethylphosphonate Safety Data Sheet. ChemicalBook. (2025).[1][2] Link
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Mannich Reaction Context: Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. (2021). Link
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102276645A - Preparation method of diethyl N,N-bis(2- hydroxyethyl) aminomethylphosphonate - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diethyl bis(2-hydroxyethyl)aminomethylphosphonate(2781-11-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
